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molecular formula C7H9N3O B3138741 N-hydroxy-6-methyl-3-Pyridinecarboximidamide CAS No. 468068-25-9

N-hydroxy-6-methyl-3-Pyridinecarboximidamide

Cat. No. B3138741
M. Wt: 151.17 g/mol
InChI Key: UDXMAQYWYAORDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119663B2

Procedure details

1.0 g (8.5 mmol) of 6-methylpyridine-3-carbonitrile, 882 mg (12.7 mmol) of hydroxylammonium chloride and 1.4 ml (10.2 mmol) of triethylamine were reacted according to the General Method 5A. Yield: 1.11 g (87% of theory)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
882 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][CH:3]=1.[Cl-].[OH:11][NH3+:12].C(N(CC)CC)C>>[OH:11][N:12]=[C:8]([C:5]1[CH:6]=[N:7][C:2]([CH3:1])=[CH:3][CH:4]=1)[NH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C(C=N1)C#N
Name
Quantity
882 mg
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ON=C(N)C=1C=NC(=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08119663B2

Procedure details

1.0 g (8.5 mmol) of 6-methylpyridine-3-carbonitrile, 882 mg (12.7 mmol) of hydroxylammonium chloride and 1.4 ml (10.2 mmol) of triethylamine were reacted according to the General Method 5A. Yield: 1.11 g (87% of theory)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
882 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][CH:3]=1.[Cl-].[OH:11][NH3+:12].C(N(CC)CC)C>>[OH:11][N:12]=[C:8]([C:5]1[CH:6]=[N:7][C:2]([CH3:1])=[CH:3][CH:4]=1)[NH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C(C=N1)C#N
Name
Quantity
882 mg
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ON=C(N)C=1C=NC(=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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